molecular formula C11H17NO4 B057180 (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 197142-36-2

(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B057180
M. Wt: 227.26 g/mol
InChI Key: VXIIZQXOIDYWBS-FXQIFTODSA-N
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Description

The compound "(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" is a stereoisomer of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Its significance lies in its structural uniqueness, which makes it a valuable subject for various chemical and physical property analyses. The scientific community has developed methods for the synthesis of all four stereoisomers of this compound, demonstrating its versatility and potential in chemical synthesis and applications beyond pharmacology (Bakonyi et al., 2013).

Synthesis Analysis

The synthesis of the specified stereoisomer involves a stereoselective and scalable process. This process is characterized by a critical cyclopropanation step, which is influenced by the functional group at the C-α position. The synthesis has been optimized to produce the target molecule efficiently and in significant quantities, highlighting the advancements in synthetic methodologies for complex bicyclic structures (Wang Gan et al., 2013).

Molecular Structure Analysis

Analyzing the molecular structure of this compound involves understanding its bicyclic nature and the spatial arrangement of its functional groups. The synthesis and structure elucidation of similar bicyclic amino acid esters provide insights into the conformational preferences and reactivity patterns of such compounds, which can be extrapolated to understand the structural nuances of "(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" (Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be inferred from studies on similar bicyclic structures, where regioselective introductions and transformations at specific carbon positions have been demonstrated. These studies highlight the potential of such compounds to serve as precursors for conformationally constrained β-amino acids, suggesting versatile reactivity profiles for the compound (Krow et al., 2016).

Scientific Research Applications

  • Synthesis and Application as Precursors :

    • A scalable synthesis of a stereoisomer of this compound has been described, which is key for further synthetic applications and potentially for the development of pharmaceuticals and materials (Wang et al., 2013).
    • It has been used as a precursor to conformationally constrained β-amino acids, which might form oligomers with definite secondary structures. This has potential implications in drug design and synthetic chemistry (Krow et al., 2016).
  • Structural Studies and Optimization :

    • The compound's derivatives have been synthesized as chiral cyclic amino acid esters, and their exact structures were determined via single crystal X-ray diffraction analysis. Understanding the molecular structure is crucial for its application in various fields including material science and pharmacology (Moriguchi et al., 2014).
    • Another study synthesized all four stereoisomers of this compound, providing significant insight into its chemical properties and potential applications in synthetic chemistry (Bakonyi et al., 2013).
  • Biological Activity and Drug Discovery :

    • The compound and its related structures have been explored as conformationally locked analogues of nucleoside building blocks, and as components of bioactive compounds, novel materials, and catalysts. This highlights its potential in diverse applications from drug discovery to material science (Jimeno et al., 2011).
    • In the field of medicinal chemistry, derivatives of this compound have been evaluated for their antimalarial activities, demonstrating its potential as a lead compound in drug development (Ningsanont et al., 2003).

properties

IUPAC Name

(1S,3S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIZQXOIDYWBS-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

CAS RN

197142-36-2
Record name 2-(1,1-Dimethylethyl) (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197142-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Citations

For This Compound
2
Citations
X Fu, J Fan, A Zou, J Yu, G He, H Zhu - Chinese Journal of Organic …, 2014 - sioc-journal.cn
2-Azabicyclo [3.1. 0] hexane-3-carboxylic acids were obtained via amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, …
Number of citations: 3 sioc-journal.cn
付行花, 樊俭俭, 邹爱宗, 俞娟, 何广科, 朱红军 - 有机化学, 2014 - sioc-journal.cn
设计了以D-谷氨酸或L-谷氨酸为原料, 经氨基保护, 4-二甲氨基吡啶(DMAP) 催化环合, 还原脱水成烯, 不对称Simmons-Smith 反应, 水解, 高立体选择性合成2-氮杂双环[3.1. 0] 己烷-3-羧酸的…
Number of citations: 4 sioc-journal.cn

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